molecular formula C9H10N4O2 B12868522 5-Amino-N-(1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide

5-Amino-N-(1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide

Cat. No.: B12868522
M. Wt: 206.20 g/mol
InChI Key: XXUSAGPIPYCPQN-UHFFFAOYSA-N
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Description

5-Amino-N-(1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide is a heterocyclic compound that features both a pyrazole and a furan ring. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-(1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide typically involves the reaction of 5-amino-1-methylpyrazole with furan-2-carboxylic acid or its derivatives. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents may also be adjusted to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-(1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the nitro group results in the corresponding amine .

Scientific Research Applications

5-Amino-N-(1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-N-(1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Amino-N-(1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide apart from similar compounds is its unique combination of a pyrazole and a furan ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential biological activities .

Biological Activity

5-Amino-N-(1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide is a heterocyclic compound characterized by its unique combination of a furan ring and a pyrazole moiety. This compound has garnered attention for its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N4O2C_{10}H_{12}N_{4}O_{2} with a molecular weight of 220.23 g/mol. The presence of an amino group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown efficacy against various pathogens.

CompoundMIC (μg/mL)Notable Activity
7b0.22 - 0.25Active against Staphylococcus aureus and Staphylococcus epidermidis
4a0.15Effective against Gram-positive bacteria

These findings suggest that the compound may possess similar antimicrobial properties, warranting further investigation.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies focusing on its cytotoxic effects on different cancer cell lines.

Cell LineIC50 (μM)Reference
MCF73.79
A54926
HepG20.95

These results indicate that the compound may inhibit cancer cell proliferation effectively, making it a candidate for further development in cancer therapeutics.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes or receptors, altering their activity and leading to various biological effects. Studies have suggested that the compound may inhibit key pathways involved in cell growth and survival in cancer cells.

Case Studies

Recent advancements in drug design have highlighted the role of pyrazole derivatives in cancer therapy. For example, compounds structurally related to this compound have shown promising results in preclinical studies:

  • N,N-bis[(3, 5-dimethylpyrazol-1-yl)methyl]aniline exhibited significant cytotoxicity against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
  • Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivatives demonstrated potent anticancer activity against A549 cells .

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

5-amino-N-(2-methylpyrazol-3-yl)furan-2-carboxamide

InChI

InChI=1S/C9H10N4O2/c1-13-8(4-5-11-13)12-9(14)6-2-3-7(10)15-6/h2-5H,10H2,1H3,(H,12,14)

InChI Key

XXUSAGPIPYCPQN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)NC(=O)C2=CC=C(O2)N

Origin of Product

United States

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